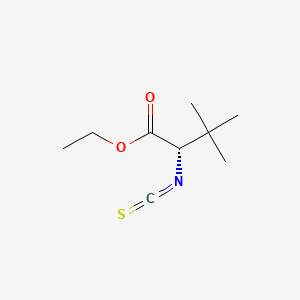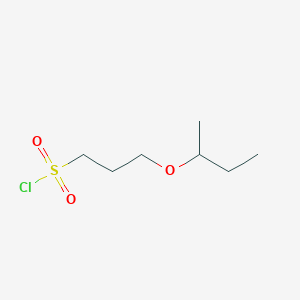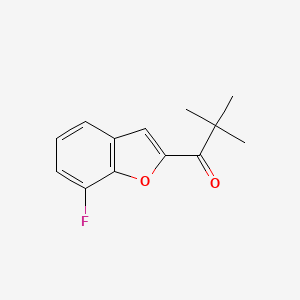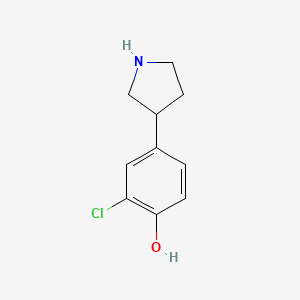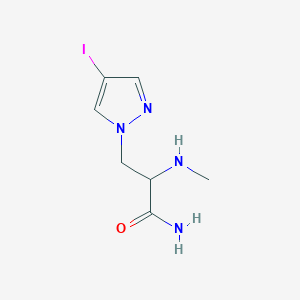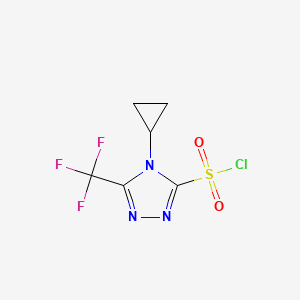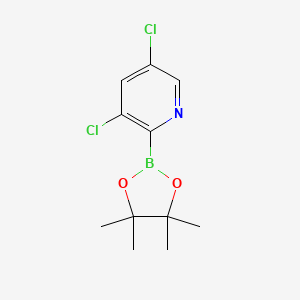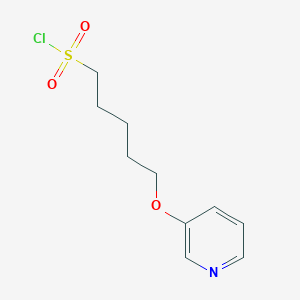
5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO3S and a molecular weight of 263.74 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(Pyridin-3-yloxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-(Pyridin-3-yloxy)pentane-1-sulfonic acid+SOCl2→5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used to prevent hydrolysis.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis Product: The major product of hydrolysis is 5-(Pyridin-3-yloxy)pentane-1-sulfonic acid.
Aplicaciones Científicas De Investigación
5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Pyridin-2-yloxy)pentane-1-sulfonyl chloride
- 5-(Pyridin-4-yloxy)pentane-1-sulfonyl chloride
- 5-(Pyridin-3-yloxy)butane-1-sulfonyl chloride
Uniqueness
5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable reagent in organic synthesis and various scientific research applications .
Propiedades
Fórmula molecular |
C10H14ClNO3S |
|---|---|
Peso molecular |
263.74 g/mol |
Nombre IUPAC |
5-pyridin-3-yloxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO3S/c11-16(13,14)8-3-1-2-7-15-10-5-4-6-12-9-10/h4-6,9H,1-3,7-8H2 |
Clave InChI |
XVYPZXYOILNRJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OCCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


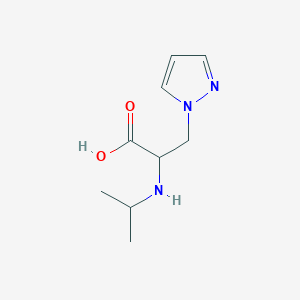


![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
